

Evaluating Off-Target Effects of Endothelin (16-21): A Comparative Guide

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Compound of Interest

Compound Name: Endothelin (16-21)

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This guide provides a comparative evaluation of **Endothelin (16-21)**, a synthetic peptide also known as IRL-1620 or Sovateltide, focusing on its target selectivity and potential for off-target effects. As a highly selective agonist for the Endothelin B (ETB) receptor, understanding its interaction with other receptors is critical for preclinical and clinical development. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and compares its performance with another well-known selective ETB agonist, Sarafotoxin S6c.

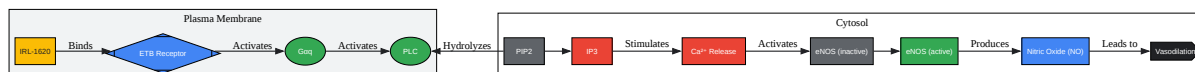
Overview of Endothelin (16-21) / IRL-1620

Endothelin (16-21) (IRL-1620) is a potent and highly specific agonist for the ETB receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, neurogenesis, and angiogenesis.[1][2] Its selectivity is a key attribute, minimizing the potential for effects mediated by the closely related Endothelin A (ETA) receptor, which is primarily associated with vasoconstriction and cell proliferation.[3][4] IRL-1620 has been investigated for therapeutic applications in neurological conditions such as ischemic stroke and has demonstrated a favorable safety profile in clinical trials.[4][5][6]

On-Target Signaling Pathway

Activation of the ETB receptor by IRL-1620 can trigger multiple downstream signaling cascades, depending on the cell type. In endothelial cells, it primarily couples to Gq proteins,

activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), which in turn activates endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[3][7]



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Fig. 1: ETB Receptor Signaling Pathway in Endothelial Cells.

Comparative Analysis of Receptor Selectivity

The primary off-target concern for an ETB agonist is the ETA receptor. The following table compares the binding affinities (K_i) of IRL-1620 and Sarafotoxin S6c for both ETA and ETB receptors. A higher K_i value indicates lower binding affinity. The selectivity ratio is calculated as K_i (ETA) / K_i (ETB), where a higher number signifies greater selectivity for the ETB receptor.

Compound	Target Receptor	Binding Affinity (K _i)	Selectivity Ratio (ETA/ETB)	Reference
IRL-1620	ETB	16 pM	$\frac{1,900,000 \text{ pM}}{16 \text{ pM}} \sim 120,000\text{-fold}$	[1][8]
ETA	1,900 nM (1,900,000 pM)			
Sarafotoxin S6c	ETB	20 pM - 290 pM	$\frac{4,500 \text{ nM} - 28,000 \text{ nM}}{20 \text{ pM} - 290 \text{ pM}} \sim 96,500\text{-fold}$	[1][7]
ETA	4,500 nM - 28,000 nM			

Note: Binding affinities can vary based on the experimental system (e.g., tissue source, cell line).

Both IRL-1620 and Sarafotoxin S6c demonstrate exceptionally high selectivity for the ETB receptor over the ETA receptor. IRL-1620 exhibits a slightly higher selectivity ratio, making it one of the most specific ETB agonists identified.[1][8]

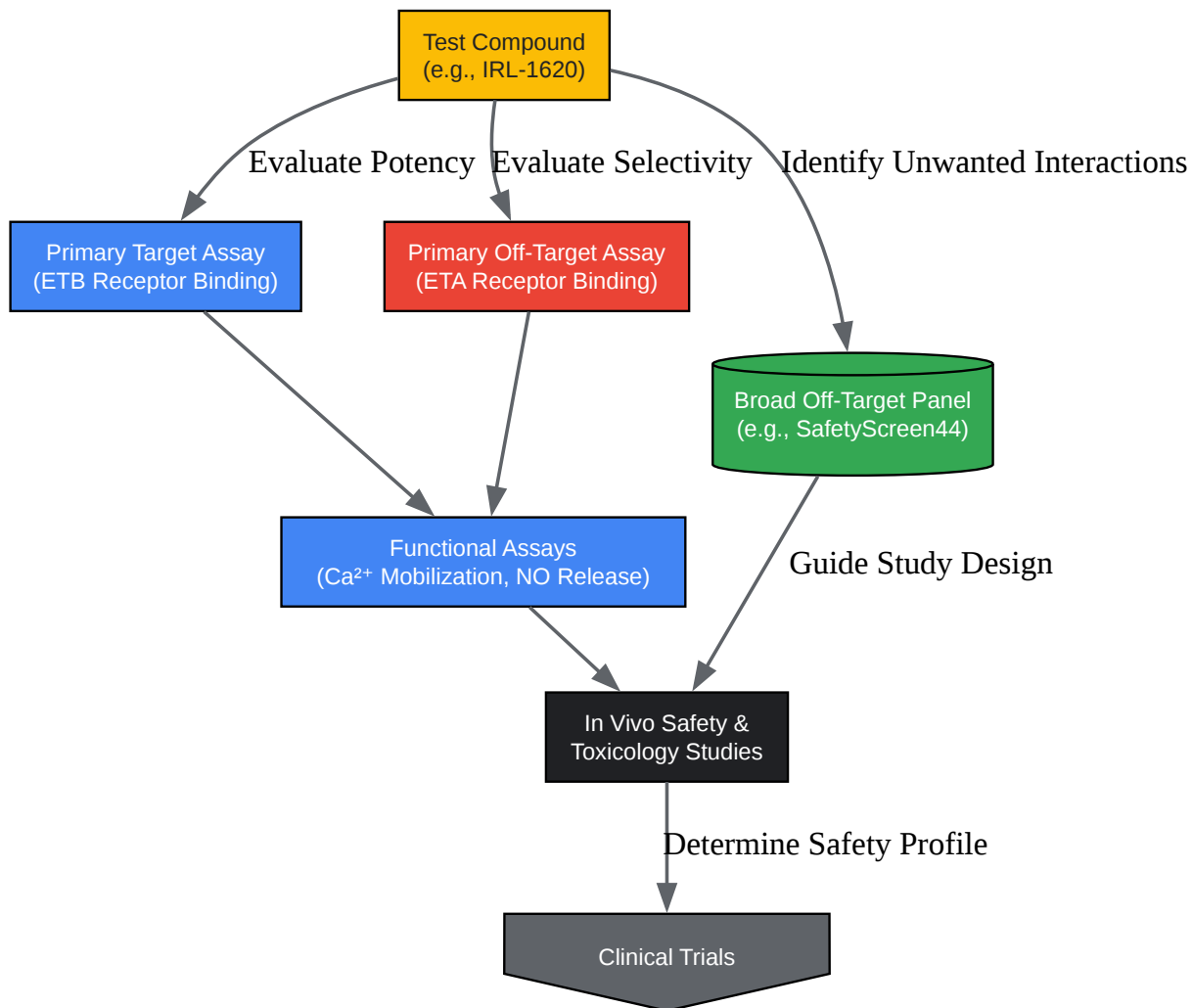
Broader Off-Target Profile and Safety Assessment

A comprehensive evaluation of off-target effects requires screening against a broad panel of unrelated receptors, ion channels, and enzymes. Publicly available data from such a comprehensive screening panel for IRL-1620 is limited.

However, extensive preclinical and clinical studies have provided insights into its safety profile:

- **Clinical Safety:** Phase I and II clinical trials for acute ischemic stroke have shown that Sovateltide (IRL-1620) is safe and well-tolerated in humans.[4][6][9] No significant drug-related adverse events affecting hemodynamic, biochemical, or hematological parameters were reported.[4][9]
- **Genotoxicity:** A Mammalian Erythrocyte Micronucleus Test in mice indicated that IRL-1620 does not cause micronucleus induction, suggesting a lack of clastogenic potential.
- **Tumorigenicity:** Studies have shown that IRL-1620 did not induce tumors or promote tumor growth.

While this clinical and preclinical safety data is reassuring, in vitro safety pharmacology screening remains the standard for systematically identifying potential off-target interactions during drug development.



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